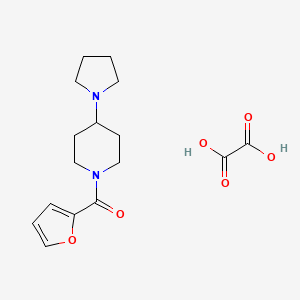![molecular formula C25H32N4O7 B3974536 1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974536.png)
1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate
説明
1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
科学的研究の応用
1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of the central nervous system (CNS). This compound has been found to exhibit unique effects on various neurotransmitter systems, making it a valuable tool for studying the mechanisms of action of these systems.
作用機序
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate is not fully understood. However, it has been found to exhibit agonist activity at the serotonin 5-HT1A receptor and antagonist activity at the dopamine D2 receptor. This suggests that this compound may modulate the activity of these neurotransmitter systems, which could have implications for the treatment of various CNS disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These include the modulation of neurotransmitter systems such as serotonin and dopamine, as well as the modulation of ion channels and receptors. This compound has also been found to exhibit anti-inflammatory and antioxidant effects, which could have implications for the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate has several advantages for use in lab experiments. It is a highly selective compound that exhibits unique effects on various neurotransmitter systems, making it a valuable tool for studying the mechanisms of action of these systems. This compound is also relatively easy to synthesize and is readily available for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it exhibits relatively low potency compared to other compounds that modulate neurotransmitter systems. Additionally, this compound has not been extensively studied in vivo, which could limit its potential applications in animal models.
将来の方向性
There are several future directions for the study of 1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate. One area of research is the study of the effects of this compound on various CNS disorders, such as depression and anxiety. This compound has been found to exhibit unique effects on the serotonin and dopamine systems, which could have implications for the treatment of these disorders.
Another area of research is the study of the anti-inflammatory and antioxidant effects of this compound. These effects could have implications for the treatment of various inflammatory and oxidative stress-related disorders.
Finally, the development of more potent analogs of this compound could be an important direction for future research. By increasing the potency of this compound, it may be possible to enhance its potential applications in lab experiments and animal models.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3.C2H2O4/c1-30-23-5-3-2-4-22(23)26-16-14-25(15-17-26)20-10-12-24(13-11-20)18-19-6-8-21(9-7-19)27(28)29;3-1(4)2(5)6/h2-9,20H,10-18H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJCZKJIUIOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3974477.png)
![10-(4-chlorophenyl)-7-(2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974483.png)
![4-ethyl-5-{1-[(4-methyl-2-oxo-2H-chromen-7-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3974493.png)
![1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974504.png)
![2-[(2-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974505.png)
![5-oxo-1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3974509.png)
![4-tert-butyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B3974510.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3974516.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974526.png)
![N-dibenzo[b,d]furan-3-yl-4-fluorobenzamide](/img/structure/B3974530.png)

![1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974539.png)